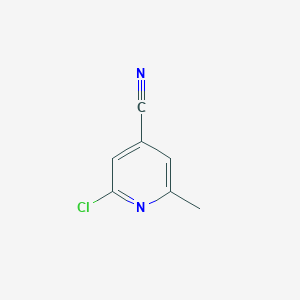![molecular formula C19H15F3N2O5 B2858369 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 955241-31-3](/img/structure/B2858369.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a trifluoromethylated benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The benzodioxole group is a fused ring system that is often found in natural products and drugs. The oxazolidinone group is a type of heterocyclic compound that is a common motif in antibiotics. The trifluoromethylated benzamide group is a common motif in many pharmaceuticals .Scientific Research Applications
Synthesis of Functionalized Benzo[1,3]dioxin-4-ones
This compound can be used in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile .
Proteomics Research
The benzodioxolyl component of the compound is structurally similar to molecules used in proteomics research. These molecules can be used to study protein expression, interaction, and structure .
Modulators of ATP-Binding Cassette Transporters
Derivatives of this compound have been investigated as modulators of ATP-binding cassette transporters. These transporters are crucial in the treatment of diseases like cystic fibrosis .
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic molecules. Its structural components are valuable in constructing complex molecules for further chemical analysis .
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit antioxidant properties. This activity is beneficial in preventing oxidative stress, which can lead to cellular damage .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic effects. The unique structure of the compound allows for the creation of novel drugs with specific pharmacological activities .
Chemical Biology
The compound is used in chemical biology studies to understand the chemical processes within living organisms. It helps in elucidating the role of small molecules in biological systems .
Material Science
Due to its unique chemical properties, the compound can be utilized in material science research, particularly in the development of new materials with specific desired properties .
Future Directions
properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)14-4-2-1-3-13(14)17(25)23-8-12-9-24(18(26)29-12)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZOQTXYDWBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

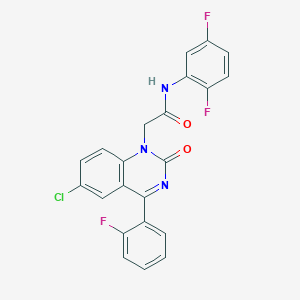

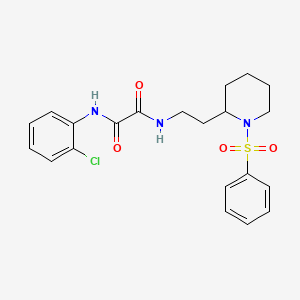

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)
![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)
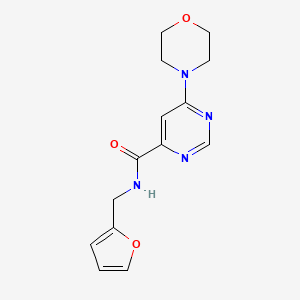
![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)
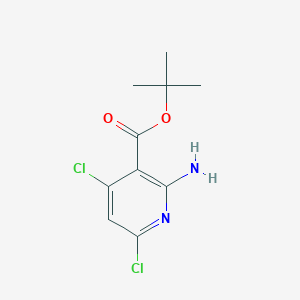
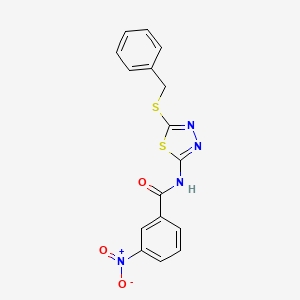
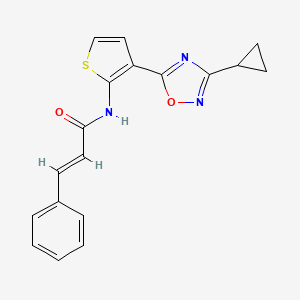
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2858307.png)
![2-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2858308.png)
